

Cross-Resistance Profile of Novel Azole Antifungal Agent 94 with Commercially Available Azoles

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Compound of Interest

Compound Name: Antifungal agent 94

Cat. No.: B12372328

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance patterns between the novel investigational antifungal agent, designated here as "**Antifungal Agent 94**," and other established azole antifungals. The data presented is based on in-vitro studies designed to evaluate the efficacy of this new agent against a panel of fungal isolates with known resistance mechanisms to existing therapies. For the purpose of this guide, the publicly available data for the novel triazole compound PC945 will be used as a representative example for "**Antifungal Agent 94**" to illustrate its comparative performance.

Data Summary: Comparative In-Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for **Antifungal Agent 94** (exemplified by PC945) against various fungal strains, including those with characterized resistance mutations. This data is compared with the MICs of widely used azole antifungals.

Table 1: Comparative MICs ($\mu\text{g/mL}$) against *Aspergillus fumigatus* Isolates

Isolate ID	Resistance Mechanism	Antifungal Agent 94 (PC945)	Voriconazole	Posaconazole
AF-S1	Wild Type (Susceptible)	0.047	0.183	0.023
AF-R1	TR34/L98H	0.75	11.45	2.85
AF-R2	M220K	1.5	>16	1.0
AF-R3	G54W	0.5	4.0	0.5

Table 2: Comparative MICs (µg/mL) against Candida albicans Isolates

Isolate ID	Resistance Mechanism	Antifungal Agent 94 (PC945)	Fluconazole	Itraconazole
CA-S1	Wild Type (Susceptible)	0.06	0.25	0.03
CA-R1	ERG11 Overexpression	0.5	32	1.0
CA-R2	CDR1/CDR2 Upregulation	1.0	64	2.0
CA-R3	ERG11 Point Mutation (Y132F)	0.25	16	0.5

Experimental Protocols

The data presented in this guide was generated using the following standardized methodologies.

Antifungal Susceptibility Testing

Antifungal susceptibility testing was performed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)

document M38-A2 for filamentous fungi and M27-A3 for yeasts.

- **Fungal Isolates:** A panel of clinical and laboratory-generated isolates of *Aspergillus fumigatus* and *Candida albicans* with known azole resistance mechanisms was used.
- **Inoculum Preparation:** Fungal inocula were prepared by harvesting conidia or yeast cells from fresh cultures and adjusting the suspension to a concentration of 0.5 to 2.5×10^3 cells/mL in RPMI-1640 medium.
- **Drug Preparation:** Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.
- **Incubation:** The plates were incubated at 35°C for 48-72 hours for *Aspergillus fumigatus* and 24-48 hours for *Candida albicans*.
- **MIC Determination:** The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically $\geq 50\%$ inhibition) compared to the drug-free control well.

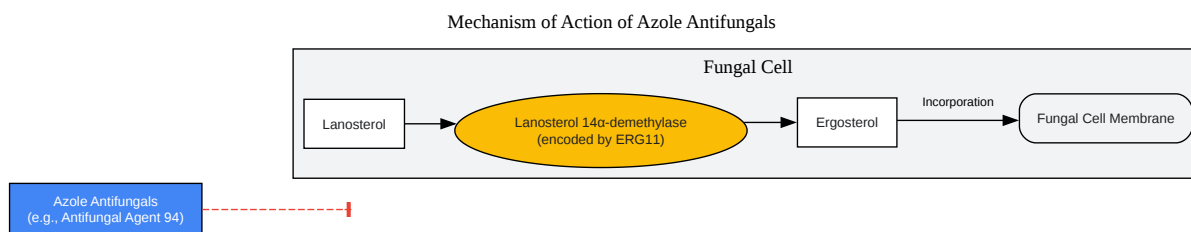
Molecular Characterization of Resistance Mechanisms

Isolates with reduced susceptibility to azoles were characterized to identify the underlying resistance mechanisms.

- **DNA Extraction:** Fungal genomic DNA was extracted using standard protocols.
- **Gene Sequencing:** The *ERG11* (*CYP51A*) gene was amplified by PCR and sequenced to identify point mutations associated with azole resistance.
- **Gene Expression Analysis:** Quantitative real-time PCR (qRT-PCR) was used to measure the expression levels of genes encoding the drug target (*ERG11*) and efflux pumps (*CDR1*, *CDR2*, *MDR1*) to detect overexpression.

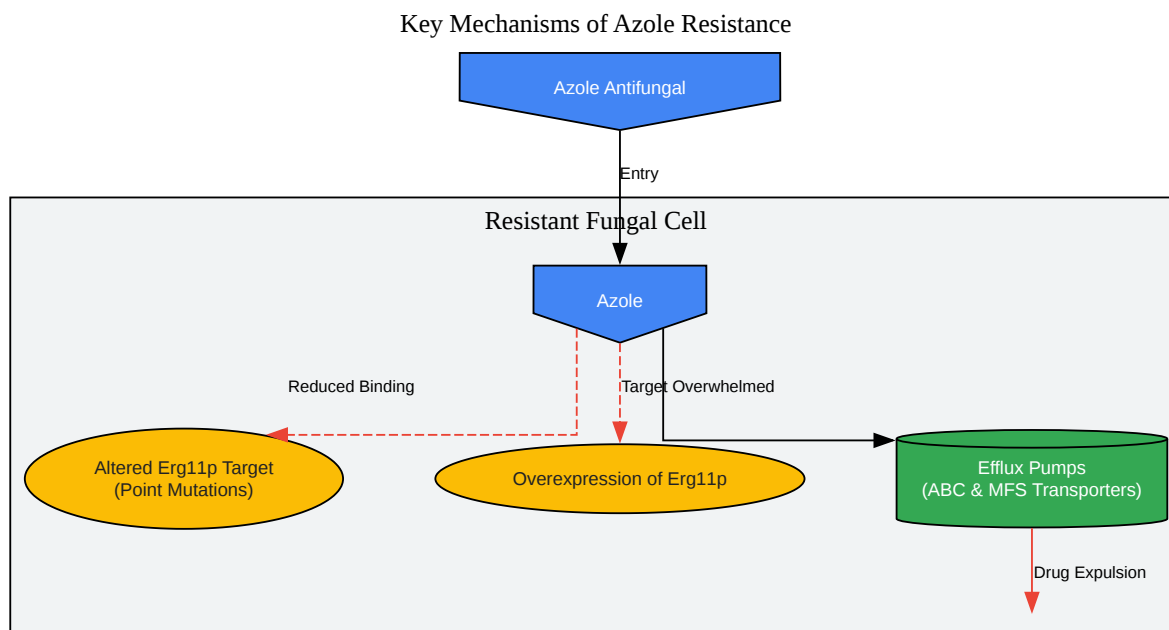
Visualizations

The following diagrams illustrate key concepts related to azole antifungal action and resistance, as well as the experimental workflow.



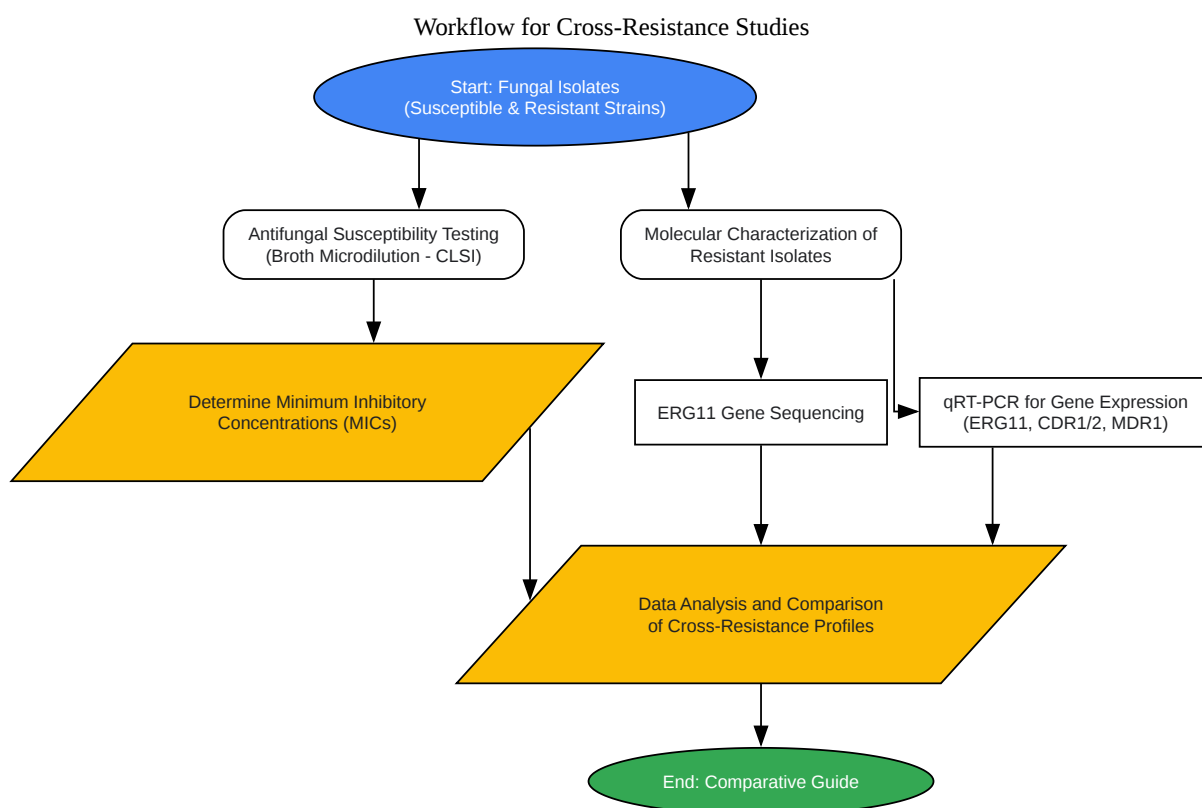
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Caption: Azole antifungals inhibit the enzyme lanosterol 14 α -demethylase (Erg11), blocking ergosterol synthesis.



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Caption: Common azole resistance mechanisms include target alteration, overexpression, and drug efflux.



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Caption: Experimental workflow for assessing antifungal cross-resistance.

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